![molecular formula C25H15F11N2O4S B11098596 3-nitro-N-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-3-(trifluoromethyl)phenyl}-4-(phenylsulfanyl)benzamide](/img/structure/B11098596.png)
3-nitro-N-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-3-(trifluoromethyl)phenyl}-4-(phenylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-3-(trifluoromethyl)phenyl}-4-(phenylsulfanyl)benzamide is a complex organic compound characterized by its unique structure, which includes nitro, trifluoromethyl, and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-3-(trifluoromethyl)phenyl}-4-(phenylsulfanyl)benzamide typically involves multiple steps:
Formation of the Nitrobenzamide Core: The initial step involves the nitration of benzamide to introduce the nitro group.
Introduction of the Phenylsulfanyl Group: This step involves the substitution reaction where a phenylsulfanyl group is introduced to the benzamide core.
Attachment of the Trifluoromethylphenyl Group: This step involves the coupling of a trifluoromethylphenyl group to the intermediate compound.
Incorporation of the Octafluoropentyl Group: The final step involves the etherification reaction to attach the octafluoropentyl group to the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine group.
Reduction: The phenylsulfanyl group can be oxidized to form a sulfone group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Amine Derivatives: Formed from the reduction of the nitro group.
Sulfone Derivatives: Formed from the oxidation of the phenylsulfanyl group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
3-nitro-N-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-3-(trifluoromethyl)phenyl}-4-(phenylsulfanyl)benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-nitro-N-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-3-(trifluoromethyl)phenyl}-4-(phenylsulfanyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl and phenylsulfanyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-nitro-N-(4-nitrophenyl)aniline: Similar in structure but lacks the trifluoromethyl and octafluoropentyl groups.
2,2,3,3,4,4,5,5-octafluoropentyl acrylate: Contains the octafluoropentyl group but differs in the rest of the structure.
Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether: Contains the octafluoropentyl group but has a different functional group.
Uniqueness
The uniqueness of 3-nitro-N-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-3-(trifluoromethyl)phenyl}-4-(phenylsulfanyl)benzamide lies in its combination of nitro, trifluoromethyl, and phenylsulfanyl groups, along with the octafluoropentyl ether linkage. This unique combination imparts specific chemical and physical properties that are not found in similar compounds.
Properties
Molecular Formula |
C25H15F11N2O4S |
|---|---|
Molecular Weight |
648.4 g/mol |
IUPAC Name |
3-nitro-N-[4-(2,2,3,3,4,4,5,5-octafluoropentoxy)-3-(trifluoromethyl)phenyl]-4-phenylsulfanylbenzamide |
InChI |
InChI=1S/C25H15F11N2O4S/c26-21(27)23(30,31)25(35,36)22(28,29)12-42-18-8-7-14(11-16(18)24(32,33)34)37-20(39)13-6-9-19(17(10-13)38(40)41)43-15-4-2-1-3-5-15/h1-11,21H,12H2,(H,37,39) |
InChI Key |
ZWIHSCSCOVFRTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dimethoxy-N-{2-[(2-nitrophenyl)sulfanyl]phenyl}-4-(phenylcarbonyl)benzamide](/img/structure/B11098519.png)
![4-Methyl-N-{2,4,6-trimethyl-3-[(4-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B11098530.png)
![2-(5-ethyl-1,3-benzoxazol-2-yl)-4-{[(Z)-(3-iodophenyl)methylidene]amino}phenol](/img/structure/B11098531.png)
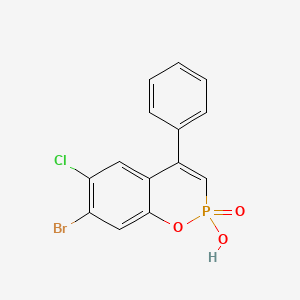
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-C]pyrazol-4-YL)-2,6-dimethoxyphenyl 4-morpholinecarboxylate](/img/structure/B11098539.png)
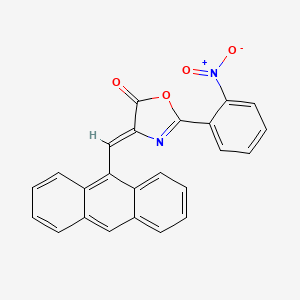
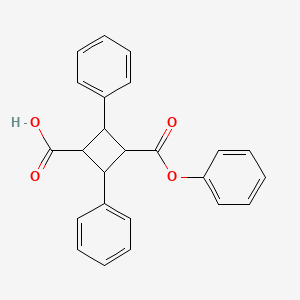
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B11098577.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-1-phenylbutylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11098585.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11098587.png)
![2-[3-bromo-4-(dimethylamino)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B11098588.png)
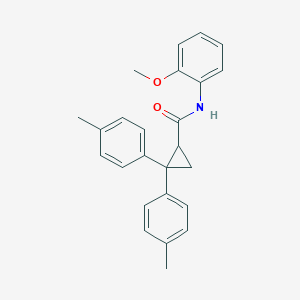
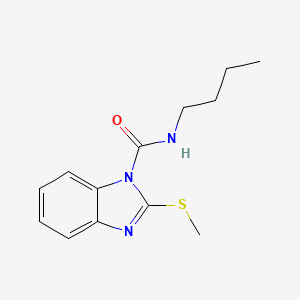
![2-(4-Methylbenzoyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B11098611.png)
